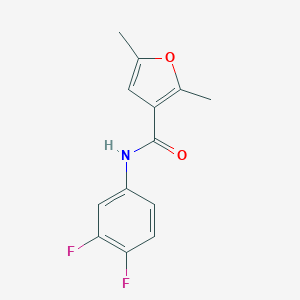
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives. This compound is notable for its unique structure, which combines a triazole ring with an adamantane moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Adamantane Moiety: The adamantane carboxylic acid can be coupled with the triazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Chlorination and Fluorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-adamantane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole and adamantane components, which are known to interact with various biological targets.
Medicine
In medicinal chemistry, 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE is investigated for its potential as an antiviral or anticancer agent. The triazole ring is a common pharmacophore in many bioactive molecules, and the adamantane moiety is known for its stability and lipophilicity.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the adamantane moiety can enhance membrane permeability and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide: Lacks the chloro group, which may affect its reactivity and biological activity.
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-methylphenyl)-1-adamantanecarboxamide: Lacks the fluoro group, which may influence its binding affinity and selectivity.
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxylic acid: The carboxamide group is replaced with a carboxylic acid, potentially altering its solubility and pharmacokinetics.
Uniqueness
The presence of both chloro and fluoro groups in 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-METHYLPHENYL)-1-ADAMANTANECARBOXAMIDE makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C20H22ClFN4O |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O/c1-12-2-3-15(22)16(4-12)24-17(27)19-6-13-5-14(7-19)9-20(8-13,10-19)26-11-23-18(21)25-26/h2-4,11,13-14H,5-10H2,1H3,(H,24,27) |
Clé InChI |
LQGSWQWKBQILKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)F)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUORO-4-METHYLPHENYL)-2-FURAMIDE](/img/structure/B213690.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213691.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B213692.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide](/img/structure/B213694.png)
![N-(3-chloro-2-methylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213697.png)


![N-(2-fluorophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B213706.png)
![N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213707.png)

![N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213709.png)
![1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B213710.png)
![4-[(3-methoxyphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B213711.png)
![N-tert-butyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213713.png)
